molecular formula C12H13BrN2O4 B2432631 1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid CAS No. 477856-91-0

1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid

Cat. No. B2432631
CAS RN: 477856-91-0
M. Wt: 329.15
InChI Key: ZFLLNZBCNFTDJA-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a bromo-nitrophenyl group, which is a phenyl group (a ring of six carbon atoms) with a bromine atom and a nitro group attached .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution of similar compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has been extensively studied. For instance, Ali et al. (2016) focused on the resolution and simulation studies of such compounds, highlighting the role of hydrogen bonding and π–π interactions in chiral resolution. This research demonstrates the importance of enantiomeric resolution in the analysis of similar bromo-nitrophenyl-piperidine compounds (Ali et al., 2016).

Synthesis and Spectroscopic Studies

Synthesis and spectroscopic studies of related compounds like piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have been conducted. Anioła et al. (2016) explored the synthesis and structural characteristics, enhancing the understanding of such compounds’ behavior and interactions (Anioła et al., 2016).

Synthetic Routes and Chemical Transformations

Freund and Mederski (2000) researched on creating synthetic routes for spiro[indole-3,4′-piperidin]-2-ones, starting from related compounds like 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. Their work is pivotal in understanding the synthetic pathways and potential applications of similar bromo-nitrophenyl-piperidine compounds in chemical synthesis (Freund & Mederski, 2000).

Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms, as illustrated by Um et al. (2002), is crucial for understanding the behavior of similar compounds under different conditions. They investigated the reaction kinetics of 4-nitrophenyl 2-thiophenecarboxylate with secondary alicyclic amines, providing insights relevant to the study of bromo-nitrophenyl-piperidine compounds (Um et al., 2002).

Crystal Structures and Molecular Interactions

The understanding of crystal structures and molecular interactions is also critical. For instance, Shankara Prasad et al. (2022) analyzed the crystal structures of salts of 4-(4-nitrophenyl)piperazin-1-ium, providing insights into molecular interactions and supramolecular assembly relevant to the study of bromo-nitrophenyl-piperidine compounds (Shankara Prasad et al., 2022).

Mechanism of Action

The mechanism of action of “1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid” is not known as it is likely a novel compound. The mechanisms of action for similar compounds would depend on their specific chemical structure and the biological system they interact with .

Future Directions

The future directions for research on “1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid” could include elucidating its synthesis and characterizing its physical and chemical properties. Additionally, studying its potential biological activity could be of interest .

properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O4/c13-10-7-9(15(18)19)1-2-11(10)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLLNZBCNFTDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid

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